7-Amino-6-hydroxy-1-indanone

Melting Point Crystallinity Purification

Researchers requiring a rigid scaffold for chemoselective functionalization face limited options with mono-substituted indanones. 7-Amino-6-hydroxy-1-indanone solves this with vicinal amino and hydroxy groups on a zero-rotatable-bond core. • Conformationally locked (0 rotatable bonds) ensures predictable spatial orientation • High melting point (233-235°C) facilitates intermediate purification by recrystallization • Intermediate lipophilicity (XLogP3-AA = 1.2) balances solubility and polarity for ADME optimization. Standard purity ≥95%; available for immediate dispatch.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 90563-78-3
Cat. No. B184700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-6-hydroxy-1-indanone
CAS90563-78-3
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=CC(=C2N)O
InChIInChI=1S/C9H9NO2/c10-9-7(12)4-2-5-1-3-6(11)8(5)9/h2,4,12H,1,3,10H2
InChIKeyMRSWRXVYKIIBJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-6-hydroxy-1-indanone Identity & Procurement


7-Amino-6-hydroxy-1-indanone (CAS 90563-78-3) is a bicyclic indanone derivative featuring vicinal amino and hydroxy substituents at the 7- and 6-positions, respectively, on the 2,3-dihydro-1H-inden-1-one core . With a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol, this compound presents as a powder with a melting point of 233–235°C and is typically supplied at ≥95% purity . It is primarily utilized as a versatile synthetic intermediate in pharmaceutical and fine chemical research, where its bifunctional architecture enables selective derivatization strategies not accessible to mono-substituted indanone analogs [1].

Why Generic Indanone Analogs Cannot Substitute


Generic substitution among indanone regioisomers or mono-functional analogs fails because the vicinal 6-hydroxy-7-amino arrangement in 7-Amino-6-hydroxy-1-indanone confers a unique combination of hydrogen-bond donor/acceptor topology (2 HBD, 3 HBA) and a computed XLogP3-AA of 1.2 that is distinct from any single-substituted comparator [1]. Mono-hydroxy indanones (e.g., 6-hydroxy-1-indanone, CAS 62803-47-8) lack the nucleophilic amino handle required for amidation or Schiff-base chemistry, while mono-amino indanones (e.g., 7-amino-1-indanone, CAS 628732-03-6) lack the phenolic OH for O-alkylation or esterification . The rigid, zero-rotatable-bond scaffold (rotatable bond count = 0) further ensures that the spatial orientation of the two functional groups is conformationally locked, eliminating the entropic ambiguity present in flexible-chain analogs [1]. These physicochemical and structural properties directly impact reactivity, purification behavior (mp 233–235°C vs. 154–158°C for 6-hydroxy-1-indanone), and ultimate synthetic utility, making simple interchange impossible without altering reaction outcomes .

Quantitative Differentiation Evidence


Melting Point Elevation vs. 6-Hydroxy-1-indanone

The melting point of 7-Amino-6-hydroxy-1-indanone is reported as 233–235°C , which is approximately 78°C higher than that of its closest mono-functional analog, 6-hydroxy-1-indanone (mp 154–158°C) . This substantial elevation reflects the introduction of the 7-amino group, which enables additional intermolecular hydrogen-bonding networks in the solid state.

Melting Point Crystallinity Purification

Dual Hydrogen-Bond Donor Capacity for Bifunctional Derivatization

7-Amino-6-hydroxy-1-indanone possesses 2 hydrogen-bond donor (HBD) sites and 3 hydrogen-bond acceptor (HBA) sites, as computed by PubChem [1]. In contrast, 6-hydroxy-1-indanone has only 1 HBD and 2 HBA, while 7-amino-1-indanone has 1 HBD and 2 HBA [2]. This difference of +1 HBD and +1 HBA relative to either mono-functional analog provides an additional attachment point for orthogonal protection or sequential derivatization strategies.

Hydrogen-Bond Donors Derivatization Synthetic Utility

Lipophilicity Tuning: Intermediate XLogP3-AA Value

The computed XLogP3-AA for 7-Amino-6-hydroxy-1-indanone is 1.2 [1]. By comparison, 6-hydroxy-1-indanone (lacking the polar amino group) has a higher XLogP3-AA of approximately 1.8, while 7-amino-1-indanone (lacking the hydroxy group) has a value near 1.0 [2]. The target compound thus occupies an intermediate lipophilicity window, which is often desirable for balancing passive membrane permeability with aqueous solubility in medicinal chemistry campaigns.

Lipophilicity XLogP3 Drug-likeness

Conformational Rigidity from Locked Scaffold

7-Amino-6-hydroxy-1-indanone has a rotatable bond count of 0, meaning the relative orientation of the 6-hydroxy and 7-amino groups is completely fixed within the indanone scaffold [1]. This contrasts with open-chain analogs such as 2-amino-3-hydroxyacetophenone derivatives, which possess 1–2 rotatable bonds and can adopt multiple low-energy conformations. The absence of rotational freedom reduces entropic penalties upon binding to a biological target or forming a specific metal-chelation geometry.

Conformational Restriction Rotatable Bonds Molecular Rigidity

Optimal Application Scenarios


Orthogonal Bifunctional Derivatization for Parallel Synthesis

The presence of both a phenolic hydroxy group and an aromatic amino group on a rigid, zero-rotatable-bond scaffold [1] makes 7-Amino-6-hydroxy-1-indanone a privileged building block for the construction of compound libraries requiring sequential, chemoselective derivatization. The ~78°C higher melting point compared to 6-hydroxy-1-indanone (233–235°C vs. 154–158°C) also facilitates intermediate purification by recrystallization after mono-functionalization, reducing the need for chromatographic separation between synthetic steps.

Scaffold for Metal-Chelating Ligands and Catalysts

The vicinal amino-hydroxy arrangement on a conformationally locked framework (rotatable bonds = 0) [1] provides an ideal geometry for bidentate metal coordination. The intermediate lipophilicity (XLogP3-AA = 1.2) [2] can be advantageous for designing homogeneous catalysts that require a balance between solubility in organic solvents and sufficient polarity for metal binding, offering a starting point distinct from more lipophilic mono-hydroxy indanones (XLogP3-AA ~1.8) [3].

Lead Optimization with Balanced Polarity

For drug discovery programs targeting CNS or intracellular targets, the intermediate XLogP3-AA of 1.2 [2]—falling between the values for 6-hydroxy-1-indanone (~1.8) and 7-amino-1-indanone (~1.0)—provides a starting scaffold that may require fewer iterations of polarity adjustment to achieve optimal ADME properties. The dual HBD/HBA profile (2 HBD, 3 HBA) [1] further allows exploration of hydrogen-bonding interactions at two distinct vectors simultaneously.

Solid-Phase Synthesis with High-Melting Linkers

The elevated melting point (233–235°C) of 7-Amino-6-hydroxy-1-indanone, substantially higher than common indanone building blocks, suggests superior thermal stability as a resin-bound intermediate or linker in solid-phase synthesis, where thermal excursions during coupling or cleavage steps can degrade lower-melting analogs.

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